(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
Description
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a chiral compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfanyl group at the 5-position and a 2-phenyl-ethylamine moiety at the 2-position. The 1,3,4-oxadiazole scaffold is renowned for its stability, aromaticity, and bioisosteric properties, making it a critical pharmacophore in drug design . The methylsulfanyl (SMe) group enhances lipophilicity and metabolic stability, while the phenyl-ethylamine side chain contributes to stereoselective interactions with biological targets, such as neurotransmitter receptors.
Properties
IUPAC Name |
(1S)-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-16-11-14-13-10(15-11)9(12)7-8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRUEZNRVWFMLS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving PIDA and LiI suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has shown potential in drug development due to its structural characteristics that may interact with biological targets.
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity, making it a candidate for further exploration in antibiotic development.
Neuropharmacology
Research indicates that compounds featuring the oxadiazole moiety can influence neurological pathways. The specific amine structure may contribute to neuroprotective effects.
- Case Study : A study on similar oxadiazole compounds demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Materials Science
The unique properties of this compound make it suitable for use in advanced materials.
- Polymer Chemistry : Integrating this compound into polymer matrices could enhance thermal stability and mechanical strength due to its high boiling point and density characteristics.
Data Tables
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl-ethylamine moiety are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its combination of a sulfur-containing substituent (SMe) and a chiral ethylamine side chain. Below is a comparative analysis with structurally related 1,3,4-oxadiazole derivatives:
Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: Sulfonamide Derivatives (5f, 5g): These compounds exhibit strong anti-inflammatory activity, attributed to the sulfonamide group’s ability to inhibit cyclooxygenase (COX) enzymes . In contrast, the target compound’s ethylamine chain may favor interactions with amine receptors (e.g., serotonin or dopamine receptors), though this requires experimental validation. Methylsulfanyl vs.
Stereochemical Influence :
The (S)-enantiomer of the target compound may exhibit superior binding affinity to chiral biological targets compared to racemic analogs, a critical factor in drug efficacy and safety .
Synthetic Yields :
Sulfonamide derivatives (e.g., 5f, 5g) show moderate yields (56–71%), suggesting that introducing polar groups like ethylamine (as in the target compound) might require optimized reaction conditions .
Thermal Stability : Melting points for sulfonamide derivatives (118–198°C) reflect high crystallinity due to hydrogen bonding. The target compound’s melting point is unreported but may be lower due to reduced polarity from the SMe group.
Biological Activity
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a chiral compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Molecular Structure
- IUPAC Name : (1S)-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 406.4 ± 55.0 °C |
| Density | 1.26 ± 0.1 g/cm³ |
| pKa | 5.71 ± 0.33 |
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The oxadiazole ring and the phenyl-ethylamine moiety are crucial for facilitating binding to these targets, potentially modulating their activity through various pathways.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that compounds with oxadiazole rings can demonstrate cytotoxic effects against cancer cell lines. For instance, similar compounds have shown significant activity against human glioblastoma and melanoma cells .
- Immunomodulatory Effects : In a rescue assay involving mouse splenocytes, related compounds were able to rescue immune cells from apoptosis, indicating potential applications in immunotherapy .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Potential : A study demonstrated that oxadiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Immunotherapy Applications : Research highlighted the ability of certain oxadiazole-containing compounds to inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives revealed that substituents on the phenyl ring significantly influence cytotoxicity and receptor binding affinity .
Summary of Biological Activities
Q & A
Basic: What are the critical parameters for optimizing the synthesis of (S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent functionalization. Key parameters include:
- Temperature control : Elevated temperatures (80–100°C) are required for oxadiazole formation, but excessive heat may degrade intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for nucleophilic substitutions, while dichloromethane is preferred for coupling reactions .
- Catalysts and dehydrating agents : Use of POCl₃ or PCl₅ for cyclization steps improves yield .
- pH management : Neutral to slightly basic conditions (pH 7–8) prevent premature hydrolysis of sulfanyl groups .
Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold) .
Basic: How can researchers confirm the stereochemical integrity and structural purity of this compound?
Answer:
A combination of analytical techniques is essential:
- Chiral HPLC : To verify the (S)-enantiomer’s purity, using a chiral stationary phase (e.g., amylose-based columns) .
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C-S bond lengths: 1.6–1.8 Å) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~291.1 g/mol) .
Note : Cross-validate data with computational methods (e.g., DFT for vibrational spectra) .
Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?
Answer:
Discrepancies often arise from experimental variables:
- Cell line specificity : Test cytotoxicity in parallel with antimicrobial assays (e.g., HEK-293 vs. HeLa cells) .
- Dosage optimization : Use dose-response curves (IC₅₀/EC₅₀) to differentiate therapeutic windows from toxic thresholds .
- Redox interference : The methylsulfanyl group may interact with reactive oxygen species (ROS) probes, leading to false positives. Include ROS scavengers (e.g., NAC) as controls .
- Structural analogs : Compare bioactivity of the (S)-enantiomer with its (R)-counterpart to isolate stereospecific effects .
Recommendation : Replicate studies under standardized OECD guidelines for reproducibility .
Advanced: What mechanistic insights explain the reactivity of the 1,3,4-oxadiazole core in this compound?
Answer:
The oxadiazole ring’s electronic properties drive reactivity:
- Electrophilic substitution : The sulfur atom at position 5 enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol-disulfide exchange) .
- π-π stacking : The phenyl-ethylamine moiety stabilizes interactions with aromatic residues in enzyme active sites, as observed in molecular docking studies .
- Hydrolytic stability : The oxadiazole ring resists hydrolysis under physiological pH but degrades in strongly acidic/alkaline conditions (t₁/₂: >24 hrs at pH 7.4) .
Experimental design : Use DFT calculations to map electron density surfaces and predict reaction pathways .
Advanced: How can researchers mitigate challenges in scaling up synthesis without compromising enantiomeric excess?
Answer:
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to maintain >98% enantiomeric excess .
- Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps, reducing side products .
- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale purification .
Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of chiral purity .
Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Model blood-brain barrier permeability; logP values (~2.5) suggest moderate lipophilicity .
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability (%F: ~65–70%) and CYP450 inhibition risks .
- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases to rationalize antimicrobial activity .
Validation : Cross-check computational results with in vitro assays (e.g., Caco-2 permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
